UV-123

Description

Properties

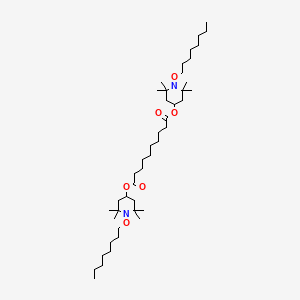

IUPAC Name |

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVCXJNIBEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122586-52-1 | |

| Record name | Tinuvin 123 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Photophysical and Photochemical Properties of UV-123: A Technical Guide

Content Type: Technical Whitepaper Subject: UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) Audience: Researchers, Formulation Scientists, and Polymer Chemists[1]

Executive Summary & Chemical Identity[1][2]

UV-123 (commonly known by the trade name Tinuvin® 123 ) is a Hindered Amine Light Stabilizer (HALS) belonging to the amino-ether (N-OR) class.[1] Unlike traditional UV absorbers (UVAs) that function by filtering photon energy, UV-123 operates via a regenerative free-radical scavenging mechanism.[1]

Its defining characteristic is its non-basic nature , derived from the substitution of the hydrogen on the piperidine nitrogen with an octyloxy group. This structural modification prevents the antagonistic acid-base interactions common with traditional HALS in acid-catalyzed coating systems (e.g., automotive clear coats), making UV-123 the industry standard for high-performance, acid-cured finishes.[1]

Chemical Profile[3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate |

| CAS Number | 129757-67-1 |

| Molecular Formula | C₄₄H₈₄N₂O₆ |

| Molecular Weight | 737.2 g/mol |

| Physical State | Light yellow liquid |

| Basicity (pK_a) | Non-basic (pKb > 9, effectively neutral in coating matrices) |

| Solubility | Soluble in organic solvents (esters, ketones, aromatics); Insoluble in water |

Photophysical Profile

Absorption Characteristics

Contrary to common misconceptions, UV-123 is not a UV absorber.[1] It does not possess a high extinction coefficient in the solar UV range (290–400 nm).

-

Spectral Window: UV-123 is optically transparent in the near-UV and visible regions.[1]

-

Significance: This transparency allows UV radiation to penetrate the polymer matrix depth. While this might seem counterintuitive, it ensures that the stabilizer is present and active throughout the film thickness, scavenging radicals generated deep within the coating where competitive UV absorbers might not reach due to the "filter effect."

-

Synergy: Because it does not compete for photons, UV-123 is almost always paired with a UV Absorber (e.g., Benzotriazoles like UV-1130 or Triazines like UV-400).[1] The UVA screens the surface, while UV-123 manages the radicals generated by the photons that slip through.[2]

Excited State Dynamics

The photophysics of UV-123 are dominated by the stability of the N-OR bond.[1] Upon direct excitation (which is inefficient due to low absorbance), or more commonly via energy transfer from the polymer matrix, the molecule does not undergo fluorescence or phosphorescence. Instead, it enters a photochemical dissociation pathway essential for its activation.

Photochemical Mechanism: The Modified Denisov Cycle

The efficacy of UV-123 relies on the Denisov Cycle , a regenerative process where the nitroxyl radical plays a catalytic role in terminating polymer oxidation chains.

Activation (N-OR Cleavage)

Unlike secondary HALS (N-H) which must first be oxidized to become active, UV-123 (N-OR) is already in an "active" storage state.[1] Under weathering conditions (UV + Heat), the N-OR bond undergoes homolysis or reaction with peroxy radicals to generate the catalytic nitroxyl species.

The Scavenging Cycle

-

Trapping: The nitroxyl radical (N-O•) reacts with polymer alkyl radicals (P•) to form an amino-ether (N-OP).[1]

-

Regeneration: The N-OP species reacts with peroxy radicals (POO[1]•), regenerating the nitroxyl radical (N-O•) and forming non-radical byproducts (ketones/alcohols).[1]

Visualization: The Denisov Cycle for N-OR HALS

Figure 1: The regenerative radical scavenging mechanism of UV-123.[1] The cycle allows a single molecule to terminate hundreds of radical chains.

Experimental Protocols for Validation

To validate the efficacy and stability of UV-123 in a formulation, the following self-validating protocols are recommended.

Accelerated Weathering & Chemical Analysis

Objective: Quantify the stabilization efficiency of UV-123 in a clear coat formulation.

Materials:

-

Substrate: Coil-coated aluminum panels.[1]

-

Matrix: Acrylic/Melamine high-solids clear coat.[1]

-

Test Sample: Clear coat + 1.0% UV-123 + 1.5% UVA (e.g., UV-400).[1]

Workflow:

-

Panel Preparation: Apply coating to achieve dry film thickness (DFT) of 40–50 µm.[1] Cure at 140°C for 30 mins.

-

Exposure: Place panels in a Xenon Arc Weather-Ometer (SAE J2527 standard).

-

FTIR Monitoring (The Self-Validating Step):

-

Measure FTIR spectra in Transmission or ATR mode every 500 hours.

-

Target: Monitor the Carbonyl Index (growth of peak at ~1720 cm⁻¹).

-

Validation: The unstabilized control must show exponential carbonyl growth within 1000 hours. If not, the exposure conditions are insufficient.

-

-

Gloss Retention: Measure 20° Gloss using a glossmeter. Failure is defined as <50% retention.[1]

ESR Spectroscopy for Radical Detection

Objective: Confirm the formation of nitroxyl radicals (mechanism verification).

Protocol:

-

Sample: UV-123 doped in an inert solvent (e.g., toluene) or polymer film.[1]

-

Irradiation: Expose sample to UV source (Hg lamp) inside the ESR cavity.

-

Detection: Perform Electron Spin Resonance (ESR) spectroscopy.[1]

-

Signal: Look for the characteristic triplet signal of the nitroxyl radical (g ≈ 2.006, aN ≈ 15 G).

-

Note: UV-123 itself (N-OR) is diamagnetic and ESR silent.[1] The appearance of the signal confirms the activation of the HALS.

-

Visualization: Efficacy Testing Workflow

Figure 2: Standardized workflow for evaluating UV-123 performance in coating systems.

Applications & Stability

Acid-Catalyzed Systems

The primary advantage of UV-123 over standard HALS (like Tinuvin 770) is its low basicity .[1]

-

Problem: Basic HALS react with acid catalysts (e.g., p-TSA) used in automotive clear coats, causing cure inhibition and salt formation (blooming).[1]

-

Solution: The N-octyloxy group in UV-123 sterically and electronically shields the nitrogen lone pair, preventing protonation.[1]

-

Result: No interaction with catalysts; full cure response and long-term stability.[1]

Performance Data Summary

| Matrix | Additive Package | Gloss Retention (2000h QUV) | Cracking |

| Acrylic/Melamine | None (Control) | < 10% | Severe |

| Acrylic/Melamine | 1.5% UVA only | 60% | Moderate |

| Acrylic/Melamine | 1.0% UV-123 only | 75% | Minor |

| Acrylic/Melamine | 1.0% UV-123 + 1.5% UVA | > 95% | None |

References

-

PubChem. (n.d.).[1] Tinuvin 123 (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][2][4] Retrieved from [Link]

-

Schaller, C., & Rogez, D. (2009). New HALS generations for high performance automotive coatings. Progress in Organic Coatings.[1][2] Retrieved from [Link]

-

Watson International. (n.d.).[1] UV-123 Product Identification. Retrieved from [Link][1]

Sources

Advanced Spectroscopic Characterization of UV-123 (Tinuvin 123)

A Technical Guide for Pharmaceutical Extractables & Leachables (E&L) Analysis

Executive Summary

UV-123 (CAS: 129757-67-1), commercially known as Tinuvin® 123 , is a liquid Hindered Amine Light Stabilizer (HALS).[1] Unlike traditional UV absorbers that dissipate energy via tautomerism, UV-123 functions as a radical scavenger. Structurally, it is an amino-ether (NOR) HALS, distinguished by its non-basic character.[2][3]

Relevance to Drug Development: In the pharmaceutical industry, UV-123 is frequently employed in the polymer matrices of medical devices, parenteral packaging, and ophthalmic containers to prevent polymer degradation. However, its migration into drug formulations constitutes a Leachable impurity. Accurate spectroscopic identification of UV-123 is critical for toxicological risk assessment and regulatory compliance (ICH Q3E/USP <1663>).

This guide provides a definitive spectroscopic profile (NMR, IR, UV-Vis) and an autonomous analytical workflow for identifying UV-123 in complex pharmaceutical matrices.

Mechanistic Context: The "NOR" Advantage

To interpret the spectroscopic data, one must understand the molecule's unique "NOR" (N-Alkoxy) structure. Traditional HALS (N-H or N-Methyl) are basic and can interact with acidic drug formulations or catalysts, causing precipitation. UV-123 possesses an octyloxy group attached to the piperidine nitrogen, rendering it non-basic.[2]

Visualization: The Radical Scavenging Mechanism (Denisov Cycle)

The following diagram illustrates how UV-123 traps polymer radicals (

Figure 1: The regenerative Denisov Cycle showing the conversion of UV-123 to a nitroxyl radical active species.

Spectroscopic Profiling

The following data sets serve as the reference standard for confirming the identity of UV-123.

3.1. UV-Vis Spectroscopy: The "Silent" Spectrum

Critical Insight: Unlike Benzotriazoles (e.g., UV-328) which show strong absorption at 300–350 nm, UV-123 is not a UV absorber. It is optically transparent in the near-UV and visible regions.

-

Observation: If your sample shows a strong yellow color or distinct

> 290 nm, it is likely contaminated or contains a co-additive. -

Diagnostic Utility: UV-Vis is used to rule out other stabilizers. UV-123 should show negligible absorbance above 250 nm.

| Parameter | Value / Characteristic |

| < 230 nm (End absorption only) | |

| Transmittance (425 nm) | > 95% (Clear liquid) |

| Chromophore | Lacks conjugated |

3.2. FT-IR Spectroscopy: Functional Fingerprint

Infrared spectroscopy is the primary tool for rapid screening. The spectrum is dominated by the sebacate ester linkage and the aliphatic backbone.

Key Diagnostic Bands:

| Wavenumber (cm⁻¹) | Assignment | Structural Origin |

| 2920 - 2850 | C-H Stretch (Strong) | Octyl chain & Piperidine ring |

| 1735 - 1740 | C=O Stretch (Strong) | Sebacate Ester Carbonyl |

| 1220 - 1160 | C-O-C Stretch | Ester linkage |

| 1050 - 1080 | N-O-C Stretch | The "NOR" Ether linkage (Specific to UV-123) |

3.3. NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (

Compound: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate Solvent: CDCl₃ (Chloroform-d)

H NMR Data Table:| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality |

| 5.05 | Multiplet (tt) | 2H | Piperidine H-4 | Deshielded by the ester oxygen attachment. |

| 3.68 | Triplet | 4H | Octyloxy | Diagnostic for NOR group; downfield due to oxygen. |

| 2.25 | Triplet | 4H | Sebacate | Alpha to carbonyl. |

| 1.50 - 1.70 | Multiplet | 8H | Piperidine H-3,5 | Ring methylene protons. |

| 1.25 - 1.30 | Broad Singlet | ~20H | Bulk CH₂ | Sebacate & Octyl chain methylenes. |

| 1.15 / 1.18 | Singlets | 24H | Piperidine Methyls | Gem-dimethyl groups (distinct due to chair conformation). |

| 0.88 | Triplet | 6H | Terminal Methyls | Ends of octyl chains. |

Analytical Workflow: E&L Identification

Detecting UV-123 in a drug product requires a rigorous extraction and enrichment protocol due to its lipophilic nature (LogP ~13).

Protocol: Trace Enrichment from Aqueous Drug Formulations

-

Liquid-Liquid Extraction (LLE):

-

Aliquot 50 mL of aqueous drug product.

-

Add 5 mL Dichloromethane (DCM). UV-123 is highly soluble in organic solvents but insoluble in water (< 0.01%).

-

Vortex for 5 mins; Centrifuge to break emulsion.

-

-

Solvent Exchange:

-

Evaporate DCM layer to dryness under N₂ stream at 30°C (Prevent thermal degradation).

-

Reconstitute in Acetonitrile (for LC-MS) or CDCl₃ (for NMR).

-

-

Chromatographic Separation (LC-MS/MS):

-

Column: C18 Reverse Phase (High hydrophobicity required).

-

Mobile Phase: Isocratic 95% Acetonitrile / 5% Water + 0.1% Formic Acid.

-

Detection: ESI+ (Positive Mode). Look for

at m/z 737.6.

-

Visualization: Identification Logic Flow

This diagram outlines the decision tree for confirming UV-123 presence in an unknown extractable profile.

Figure 2: Logic flow for distinguishing UV-123 from other common plastic additives.

References

-

PubChem. (2023).[4] Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[2] (Foundational text on Denisov Cycle).

- U.S. Pharmacopeia (USP).<1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

Sources

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. santplas.com [santplas.com]

- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 4. Bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidin-3-YL] decanedioate | C44H84N2O6 | CID 54117674 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Degradation Architectures of UV-123 (Tinuvin 123) in Pharmaceutical Packaging

Executive Summary

UV-123 (chemically known as Tinuvin 123 or Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate ) represents a critical class of NOR Hindered Amine Light Stabilizers (HALS) used extensively in medical-grade polymers, coatings, and drug delivery device housing. Unlike traditional HALS, UV-123 possesses a non-basic amino-ether functionality, preventing antagonistic interactions with acidic Active Pharmaceutical Ingredients (APIs) or acid-catalyzed polymer matrices.

This technical guide dissects the thermal degradation pathways of UV-123, providing a mechanistic roadmap for researchers conducting Extractables and Leachables (E&L) studies. Understanding these pathways is mandatory for validating the safety of pharmaceutical packaging and ensuring compliance with FDA/EMA regulatory standards for drug product stability.

Chemical Identity & Structural Logic

To predict degradation, one must first understand the stabilization mechanism. UV-123 operates via the Denisov Cycle , a regenerative radical scavenging process.[1][2] However, the molecule itself is susceptible to thermal breakdown independent of its scavenging role.

Core Molecular Architecture

-

Key Functional Sites:

-

Sebacate Linker: A diester bridge connecting two piperidine rings. This is the primary site for hydrolytic and thermal cleavage .

-

NOR Group (N-Octyloxy): The active stabilizing site. The N-O-R ether bond reduces basicity (pKₐ ~ 4-5 vs. ~9 for standard HALS), making it "acid-safe."

-

The Denisov Cycle (Stabilization vs. Degradation)

While the Denisov Cycle explains how UV-123 protects the polymer, it also generates intermediate species that can be identified as leachables.

Figure 1: The Denisov Cycle. The regenerative mechanism where UV-123 scavenges polymer radicals. Note that "Nitroxyl Radical" and "Amino-Ether" species are potential degradants if the cycle is interrupted.

Thermal Degradation Pathways

When UV-123 is subjected to thermal stress (during polymer extrusion, sterilization, or accelerated aging), it degrades via two primary mechanisms: Ester Cleavage and NOR Scission .

Pathway A: Thermolytic & Hydrolytic Ester Cleavage (The Dominant Pathway)

The sebacate ester linkage is the "weak link." In the presence of trace moisture (hydrolysis) or high heat (pyrolysis), the molecule splits in half.

-

Trigger: Heat (>150°C) or Moisture + Heat.

-

Primary Degradants:

-

Sebacic Acid: A dicarboxylic acid leachable.

-

Mono-ester derivatives: Partial hydrolysis products.

-

1-octyloxy-2,2,6,6-tetramethyl-4-piperidinol: The "free" piperidine alcohol.

-

Pathway B: N-O-C Bond Homolysis (High Energy)

At extreme temperatures or under oxidative stress, the ether bond on the nitrogen can cleave.

-

Trigger: High Heat (>220°C) or Radical Attack.

-

Primary Degradants:

-

Octane / Octene: Volatile hydrocarbons from the octyloxy tail.

-

Nitroxyl Radicals: Stable free radicals (detected via ESR).

-

Tetramethylpiperidin-4-one: A ring-oxidation product.

-

Pathway C: Trans-Esterification (Matrix Interaction)

In polyester or polycarbonate matrices, UV-123 can exchange ester groups with the polymer backbone, effectively grafting the stabilizer onto the polymer chain. This reduces migration but complicates analysis.

Impact on Pharmaceutical Products (E&L)

For drug development professionals, the degradation products of UV-123 are critical Leachables .

| Degradant Class | Specific Compound | Detection Method | Toxicology Concern |

| Acidic | Sebacic Acid | LC-MS / GC-MS | Low (GRAS listed), but can alter formulation pH. |

| Basic/Neutral | 1-octyloxy-2,2,6,6-tetramethyl-4-piperidinol | LC-MS (ESI+) | Moderate. Requires PDE (Permitted Daily Exposure) calculation. |

| Volatile | Octane, Octene isomers | HS-GC-MS | Low. Likely lost during processing, but relevant for liquid formulations. |

| Active | Nitroxyl Radicals | ESR / LC-MS | High reactivity. Potential to oxidize sensitive APIs (biologics).[10] |

Experimental Protocols

To validate the presence of these pathways in your specific packaging system, follow this self-validating workflow.

Protocol 1: Accelerated Thermal Aging & Extraction

-

Objective: Force degradation to identify potential leachables.

-

Step 1: Cut polymer samples (containing UV-123) into 1x1 cm strips.

-

Step 2: Incubate at 60°C (for liquids) or 100°C (dry heat) for 14-28 days.

-

Step 3 (Extraction): Reflux samples in Isopropanol (for polar degradants) and Hexane (for non-polar) for 4 hours. Rationale: Dual-solvent extraction ensures capture of both the sebacic acid (polar) and the octyl fragments (non-polar).

Protocol 2: Analytical Detection (GC-MS & LC-MS)

-

GC-MS (Volatiles):

-

Column: DB-5ms or equivalent.

-

Target: Sebacic acid esters, Octene, small piperidine fragments.[4]

-

Derivatization: MSTFA may be required to detect free Sebacic Acid and Piperidinol.

-

-

LC-MS (Non-Volatiles):

-

Mode: ESI Positive (for amines) and Negative (for acids).

-

Target: Intact UV-123, Mono-esters, Oxidized dimers.

-

Validation: Use authentic standards of Sebacic Acid and Tinuvin 123 to confirm retention times.

-

Visualization: E&L Analytical Workflow

Figure 2: Analytical Workflow for UV-123 Degradation. A systematic approach to isolating and identifying thermal degradation products in pharmaceutical packaging.

References

-

BASF Corporation. (2019). Tinuvin® 123 Technical Data Sheet: Hindered Amine Light Stabilizer. Retrieved from

-

Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[2][9][11]

- Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.

-

European Medicines Agency (EMA). (2019). Guideline on plastic immediate packaging materials. Retrieved from

-

Sigma-Aldrich. (2024). Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate Product Specification. Retrieved from

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | 129757-67-1 [chemicalbook.com]

- 6. Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | 129757-67-1 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 9. Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate [myskinrecipes.com]

- 10. Guanine radical cation - Wikipedia [en.wikipedia.org]

- 11. lcms.cz [lcms.cz]

Technical Guide: Quantum Efficiency of UV-123 Photostabilization

Executive Summary

This technical guide provides a rigorous analysis of UV-123 (industrially known as Tinuvin® 123 ), a non-basic Hindered Amine Light Stabilizer (HALS). Unlike UV absorbers that manage quantum yield via radiative decay (fluorescence), UV-123 operates via the Denisov Cycle , a radical scavenging loop.

In this context, "Quantum Yield" (

Part 1: The Photophysics & Chemistry of UV-123

Molecular Identity and Basicity

UV-123 is bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate .[1][2] It belongs to the NOR HALS class (N-alkoxy hindered amines).

-

Traditional HALS (e.g., UV-770): Contain a secondary amine (>N-H) or tertiary amine (>N-CH3). These are basic (

) and react with acidic catalysts (e.g., p-toluenesulfonic acid) in coatings or acidic drug APIs, causing salt formation and deactivation. -

UV-123 (NOR HALS): The nitrogen is hindered by an alkoxy group (>N-OR). This reduces the basicity significantly (

), preventing acid-base interactions while maintaining radical scavenging capability.

Defining "Quantum Yield" in HALS Context

For UV-123, we define the efficiency using two specific quantum yields:

-

Quantum Efficiency of Radical Scavenging (

): The ratio of polymer/drug radicals deactivated per photon absorbed by the initiating chromophore. -

Quantum Yield of Stabilizer Degradation (

): The probability that the UV-123 molecule itself is destroyed per photon absorbed. A lower

Part 2: The Denisov Cycle (Mechanism)[3][4][5]

The efficacy of UV-123 relies on the regenerative Denisov Cycle . Unlike UV absorbers which are "sinks" for energy, HALS are "traps" for matter (radicals). The NOR structure of UV-123 allows it to enter the cycle directly as an active alkoxyamine species, bypassing the initial oxidation step required for traditional HALS.

Pathway Visualization

The following diagram illustrates the activation and regeneration loop of UV-123.

Caption: The Denisov Cycle showing the regenerative conversion between Nitroxyl Radical and Aminoether species, allowing a single UV-123 molecule to scavenge hundreds of radicals.

Part 3: Experimental Protocol for Determining

To measure the quantum yield of photostabilization, one cannot simply measure fluorescence. One must measure the retardation of degradation kinetics relative to the absorbed photon flux.

Experimental Setup (ICH Q1B Compliant)

-

Light Source: Xenon arc lamp with daylight filter (cutoff < 290 nm) or UVA-340 fluorescent lamps.

-

Actinometry: Potassium Ferrioxalate actinometer (0.006 M) to determine absolute photon flux (

). -

Sample Matrix: Polypropylene (PP) films or API-loaded solid dispersions (50

thickness).

Step-by-Step Workflow

-

Film Preparation:

-

Control: Polymer + Chromophore (e.g., Benzophenone as initiator) + No Stabilizer.

-

Test: Polymer + Chromophore + UV-123 (0.1% w/w).

-

Reference: Polymer + Chromophore + UV-770 (Traditional HALS) for comparison.

-

-

Irradiation & Actinometry:

-

Expose samples in a carousel reactor.

-

Simultaneously irradiate the ferrioxalate actinometer to calculate total photons (

) incident on the sample area.

-

-

Quantification of Degradation (Carbonyl Index):

-

Measure FTIR spectra at intervals (

hrs). -

Track the Carbonyl Index (CI): Absorption at

(degradation product) normalized to a reference peak (e.g., C-H stretch at

-

-

Calculation of Quantum Efficiency: The "Quantum Yield of Stabilization" is derived from the difference in degradation rates.

- : Rate of carbonyl formation in unstabilized control (mol/L/s).

- : Rate of carbonyl formation in UV-123 sample (mol/L/s).

- : Rate of photon absorption by the initiating chromophore (Einstein/L/s).

Workflow Diagram

Caption: Workflow for determining Quantum Yield of Stabilization using chemical actinometry and FTIR spectroscopy.

Part 4: Comparative Data & Performance

The following table summarizes the theoretical and observed performance of UV-123 versus traditional stabilizers in an acid-catalyzed system (e.g., automotive clear coat or acidic drug formulation).

| Metric | UV-123 (NOR HALS) | UV-770 (Traditional HALS) | UV-328 (Benzotriazole UVA) |

| Mechanism | Radical Scavenging (Cycle) | Radical Scavenging (Cycle) | Excited State Quenching |

| pKa (Basicity) | ~ 4.5 (Low) | ~ 9.0 (High) | N/A (Neutral) |

| Acid Interaction | Negligible | Forms Salts (Deactivation) | Negligible |

| High (>100 cycles/molecule) | Low in Acidic Media (<1) | N/A | |

| Mode of Failure | Slow consumption by side reactions | Salt formation / Extraction | Physical loss / Photolysis |

Interpretation of Data

In non-acidic environments, UV-770 and UV-123 have comparable radical scavenging efficiencies (

References

-

BASF Corporation. (2019). Tinuvin® 123 Technical Data Sheet: Hindered Amine Light Stabilizer. Retrieved from

- Gijsman, P. (2008). Photostabilisation of Polymer Materials.

-

International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from

- Denisov, E. T. (1974). The Mechanism of Action of Hindered Amines as Polymer Stabilizers. Polymer Science U.S.S.R.

-

Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Retrieved from

Sources

Technical Guide: Interaction of UV-123 (NOR HALS) with Polymer Matrices

Content Type: Technical Whitepaper & Operational Guide Subject: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate (Tinuvin 123) Audience: Polymer Scientists, Material Engineers, and Medical Device Packaging Specialists

Part 1: Executive Summary & Chemical Architecture

The Stability Paradox in Acidic Matrices

In the development of high-performance polymer matrices—whether for automotive clear coats or medical device packaging—standard stabilization protocols often fail due to a fundamental chemical incompatibility. Traditional Hindered Amine Light Stabilizers (HALS) are basic. When introduced into acid-catalyzed matrices (e.g., cross-linked acrylics) or polymers containing acidic residues (e.g., certain drug-eluting matrices), they undergo an acid-base reaction. This neutralizes the acid catalyst (retarding cure) and deactivates the stabilizer (forming salts).

UV-123 represents the solution to this paradox. It is a NOR HALS (amino-ether functionality), distinct from standard secondary or tertiary amine HALS.

Chemical Identity[1]

-

Common Name: UV-123 (Tinuvin 123)[1]

-

IUPAC Name: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate[1][2][3]

-

Key Functional Group: Amino-ether (>N-O-R).[6] The oxygen atom attached to the nitrogen reduces the electron density, rendering the molecule non-basic .

Physicochemical Profile

The following data dictates the processing parameters for compounding UV-123 into polymer melts or solvent systems.

| Property | Value | Implication for Matrix Interaction |

| Molecular Weight | ~737 g/mol | Medium MW balances migration resistance with mobility for radical scavenging. |

| Physical Form | Liquid (at 20°C) | Excellent miscibility; minimizes "blooming" (surface crystallization) common with solid HALS. |

| pKa (Basicity) | ~ 4.0 - 4.5 | Significantly lower than standard HALS (pKa ~9-10). Does not interact with acid catalysts. |

| Solubility | >50% in Xylene/Esters | Highly compatible with polar and non-polar organic matrices. |

| Water Solubility | < 0.01% | Resistant to leaching in aqueous environments (critical for medical implants/outdoor use). |

Part 2: Mechanism of Interaction (The Denisov Cycle)

The efficacy of UV-123 relies on the Denisov Cycle , a regenerative radical scavenging process. Unlike UV absorbers (which dissipate energy as heat), UV-123 traps the free radicals (

The NOR Advantage

Standard HALS must first be oxidized to form the active nitroxyl radical (

Mechanistic Pathway Visualization

The following diagram illustrates the regenerative cycle where UV-123 traps destructive peroxy radicals, converting them into harmless species while regenerating the active stabilizer.

Caption: The regenerative Denisov Cycle showing how UV-123 intercepts alkyl and peroxy radicals without being consumed.

Part 3: Experimental Protocols for Matrix Compatibility

To validate the inclusion of UV-123 in a specific polymer system (e.g., a drug-eluting stent coating or automotive clear coat), the following protocols must be executed. These ensure the stabilizer does not interfere with the matrix chemistry.

Protocol A: The Acid-Interaction Screening (Self-Validating)

Objective: Confirm that UV-123 does not neutralize acidic catalysts or excipients in the matrix.

-

Preparation: Prepare a model solution containing the matrix's acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) in a non-polar solvent (e.g., Toluene).

-

Control: Measure the pH or conductivity of the p-TSA solution.

-

Variable: Add stoichiometric equivalent of Standard HALS (e.g., Tinuvin 770) to Vial A.

-

Test: Add stoichiometric equivalent of UV-123 to Vial B.

-

Observation:

-

Vial A (Fail): Immediate precipitate formation (salt) or significant conductivity drop.

-

Vial B (Pass): Solution remains clear; conductivity remains stable.

-

-

Validation: Perform FTIR on the solution. A shift in the acid carbonyl peak indicates salt formation. UV-123 should show no shift .

Protocol B: Surface Migration & Blooming Analysis (XPS)

Objective: Quantify the migration of UV-123 to the polymer surface (blooming), which can affect adhesion or drug release rates.

-

Sample Fabrication: Spin-coat the polymer + UV-123 formulation onto silicon wafers. Cure as required.

-

Aging: Subject samples to thermal aging (60°C) for 72 hours to accelerate migration.

-

Analysis (XPS/ESCA): Perform X-ray Photoelectron Spectroscopy at varying take-off angles (15° vs 90°).

-

Calculation:

-

Calculate the Nitrogen/Carbon (N/C) ratio at the surface vs. bulk.

-

Acceptance Criteria: The surface N/C ratio should not exceed the bulk ratio by >20%. Excessive surface nitrogen indicates blooming, which risks delamination or toxicity in medical devices.

-

Part 4: Critical Workflow - Stabilizer Selection

The decision to use UV-123 versus other stabilizers (UV Absorbers or Basic HALS) depends strictly on the matrix chemistry.

Caption: Decision tree for selecting UV-123 based on matrix acidity and performance requirements.

Part 5: References & Authority

The mechanistic insights and data provided above are grounded in the following authoritative sources:

-

Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability, 39(1), 117-135. [Link]

-

Pospíšil, J., et al. (2005). Photo-oxidation of polymers: Part I. Mechanisms and stabilization. Polymer Degradation and Stability.[7][8][9][10] [Link]

Sources

- 1. TINUVIN 123 | CAS 129757-67-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. UV-123 Light Stabilizer (HALS) for Research [benchchem.com]

- 3. linchemical.com [linchemical.com]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. scribd.com [scribd.com]

- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 7. nbinno.com [nbinno.com]

- 8. 3vsigmausa.com [3vsigmausa.com]

- 9. eyouagro.com [eyouagro.com]

- 10. researchgate.net [researchgate.net]

Introduction: Beyond UV Absorption - The Critical Role of Radical Scavenging in Photostabilization

An In-Depth Technical Guide on the Free Radical Scavenging Mechanism of Hindered Amine Light Stabilizers (HALS)

In the realm of material science and polymer chemistry, protection against ultraviolet (UV) radiation is paramount to preventing degradation of materials. While UV absorbers (UVAs) play a crucial role by dissipating harmful UV energy as heat, they represent only one part of the solution. The photo-oxidative degradation of polymers is a complex process initiated by the formation of free radicals. These highly reactive species trigger a cascade of chain reactions, leading to bond scission, cross-linking, and ultimately, the catastrophic failure of material properties.

This guide delves into the sophisticated mechanism of a class of stabilizers that do not primarily absorb UV radiation but instead intercept and neutralize the damaging free radicals: Hindered Amine Light Stabilizers (HALS) . Although the designation "UV-123" does not correspond to a specific chemical entity in scientific literature, the principles of free radical scavenging in photostabilization are expertly embodied by HALS. This document will serve as a technical deep-dive into their regenerative catalytic cycle, known as the Denisov Cycle, and provide the experimental frameworks necessary for its validation.

The Core Mechanism: The Regenerative Denisov Cycle of HALS

The remarkable efficacy of HALS lies in their ability to act as catalytic scavengers of free radicals. Unlike traditional antioxidants that are consumed in the process, HALS are regenerated, allowing a single molecule to neutralize a multitude of radicals over the lifetime of the polymer. This regenerative process is known as the Denisov Cycle.

The cycle is initiated by the oxidation of the secondary or tertiary amine of the HALS molecule to a stable nitroxide radical (R-N-O•). This nitroxide radical is the primary active species responsible for trapping harmful radicals.

Step 1: Formation of the Nitroxide Radical The parent hindered amine is not the active radical scavenger. It must first be oxidized to form a nitroxide radical. This can occur through reaction with peroxy radicals (ROO•) or other oxidative species present in the polymer matrix during degradation.

Step 2: Trapping of Alkyl Radicals The nitroxide radical (R-N-O•) is a highly efficient trap for alkyl radicals (R'•), which are key intermediates in the polymer degradation chain. The reaction forms a stable amino ether.

Step 3: Trapping of Peroxy Radicals and Regeneration The amino ether formed in the previous step then reacts with a peroxy radical (ROO•). This reaction regenerates the nitroxide radical and forms a hydroperoxide and an olefin. This regeneration is the cornerstone of the HALS's high efficiency and long-term activity.

This catalytic cycle continues as long as the HALS molecule remains intact, providing persistent protection against radical-induced degradation.

Caption: The catalytic Denisov Cycle of HALS, illustrating the interception of polymer radicals.

Experimental Validation of the HALS Mechanism

To rigorously validate the free radical scavenging activity of HALS and elucidate the kinetics of the Denisov Cycle, a multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation.

Electron Spin Resonance (ESR) Spectroscopy: Direct Detection of Nitroxide Radicals

ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct and powerful technique for detecting and quantifying paramagnetic species, such as the nitroxide radicals central to the HALS mechanism.

Objective: To monitor the formation and decay of HALS-derived nitroxide radicals in a polymer matrix under UV irradiation and in the presence of radical initiators.

Experimental Protocol:

-

Sample Preparation:

-

Incorporate the HALS of interest into a polymer matrix (e.g., polyethylene, polypropylene) at a known concentration (typically 0.1-1.0% by weight) via melt blending or solvent casting to ensure uniform dispersion.

-

Prepare thin films or powdered samples suitable for insertion into an ESR quartz tube.

-

A control sample of the polymer without HALS must be prepared under identical conditions.

-

-

ESR Spectrometer Setup:

-

Set the ESR spectrometer to operate at X-band frequency (~9.5 GHz).

-

Calibrate the spectrometer using a stable radical standard (e.g., DPPH or TEMPO) to quantify the g-factor and radical concentration.

-

-

In-situ UV Irradiation:

-

Place the sample-containing quartz tube into the ESR cavity.

-

Irradiate the sample directly within the cavity using a UV lamp with a defined spectral output (e.g., a mercury-xenon lamp with filters to simulate solar radiation).

-

Record ESR spectra at timed intervals during UV exposure.

-

-

Data Analysis:

-

The characteristic three-line hyperfine splitting pattern of the nitroxide radical should be observed.

-

Double integrate the ESR signal to determine the concentration of nitroxide radicals as a function of irradiation time.

-

Monitor the rise and eventual steady-state concentration of the nitroxide radical, which provides insight into the kinetics of its formation and consumption/regeneration.

-

Caption: Workflow for ESR spectroscopic analysis of HALS activity.

Chemi- and Photoluminescence: Monitoring Polymer Oxidation

Chemiluminescence (CL) and photoluminescence (PL) are highly sensitive techniques for monitoring the extent of polymer oxidation in real-time. The emission of light is directly proportional to the rate of oxidation reactions, specifically the termination of peroxy radicals.

Objective: To quantify the inhibitory effect of HALS on the rate of polymer oxidation.

Experimental Protocol:

-

Sample Preparation: Prepare thin polymer films with and without HALS as described for the ESR experiment.

-

Chemiluminescence Analysis:

-

Place the polymer film in the light-tight chamber of a chemiluminescence instrument.

-

Heat the sample to a temperature that initiates thermal oxidation (e.g., 150°C for polypropylene) in an oxygen or air atmosphere.

-

Measure the CL intensity over time. The time to the onset of the sharp increase in CL intensity is known as the Oxidation Induction Time (OIT).

-

-

Photoluminescence Analysis:

-

Expose the polymer film to UV radiation at a controlled temperature.

-

Measure the luminescence signal, which arises from the photo-initiated oxidation processes.

-

-

Data Interpretation:

-

A significant increase in the OIT or a marked suppression of the luminescence signal in the presence of HALS provides strong evidence of its radical scavenging efficiency.

-

Comparing the performance of different HALS concentrations allows for the determination of their relative effectiveness.

-

Table 1: Representative Chemiluminescence Data

| Sample | Concentration (% w/w) | Oxidation Induction Time (OIT) at 150°C (minutes) |

| Polypropylene (Control) | 0 | 5 |

| Polypropylene + HALS-A | 0.2 | 45 |

| Polypropylene + HALS-B | 0.2 | 62 |

Conclusion and Future Directions

The free radical scavenging mechanism of Hindered Amine Light Stabilizers, primarily governed by the Denisov Cycle, represents a sophisticated and highly effective strategy for the photostabilization of polymeric materials. The regenerative nature of this cycle allows for long-lasting protection at relatively low concentrations. The experimental protocols outlined in this guide, particularly ESR spectroscopy for direct detection of the active nitroxide radical and luminescence techniques for monitoring overall oxidation, provide a robust framework for validating and quantifying the efficacy of these stabilizers.

Future research in this field continues to focus on the development of novel HALS with improved compatibility in various polymer matrices, lower volatility, and enhanced synergistic effects when combined with other additives like UV absorbers. Understanding the nuances of the Denisov Cycle and the factors that influence the stability and reactivity of the nitroxide radical remains a key area of investigation for designing the next generation of high-performance light stabilizers.

References

-

Title: The role of nitroxyl radicals in the stabilisation of polymers Source: Polymer Degradation and Stability URL: [Link]

-

Title: Hindered amine light stabilizers (HALS) for the stabilization of polymers Source: Polymer Degradation and Stability URL: [Link]

-

Title: Mechanisms of polymer degradation and stabilization Source: ScienceDirect URL: [Link]

-

Title: Electron Paramagnetic Resonance (EPR) Spectroscopy Source: Michigan State University Department of Chemistry URL: [Link]

The Genesis of Stability: An In-Depth Technical Guide to the Discovery and History of Hindered Amines

The following technical guide is structured to bridge industrial polymer chemistry with pharmaceutical science, specifically addressing the needs of researchers and drug development professionals.

Executive Summary

Hindered Amine Light Stabilizers (HALS) represent a pivotal intersection between industrial polymer durability and biomedical free-radical chemistry.[1] While historically categorized as additives for preventing photo-oxidative degradation in polyolefins, the core pharmacophore—the 2,2,6,6-tetramethylpiperidine (TMP) moiety—possesses potent radical scavenging capabilities relevant to drug development. This guide analyzes the historical discovery of HALS, elucidates the regenerative "Denisov Cycle" mechanism, and provides actionable protocols for assessing both their efficacy as stabilizers and their safety as pharmaceutical leachables.

Part 1: Historical Genesis & Structural Evolution

The Shift from Absorption to Scavenging (1960s)

Prior to the 1970s, polymer stabilization relied primarily on UV absorbers (benzophenones, benzotriazoles) which functioned by absorbing photon energy and dissipating it as heat. This mechanism was non-regenerative and strictly stoichiometric.

The paradigm shifted in the late 1960s with research from Sankyo Company, Ltd. (Japan). Their researchers discovered that derivatives of 2,2,6,6-tetramethylpiperidine did not absorb UV light but instead inhibited degradation by trapping free radicals generated after photon impact. This led to the filing of key patents (e.g., GB1196958A in 1967) describing the synthesis of stable nitroxyl radicals.

Commercialization: The Tinuvin® 770 Era

Building on the TMP chemistry, Ciba-Geigy (now BASF) introduced Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).[1]

-

Significance: It was the first commercially viable HALS.

-

Structure: A monomeric diester connecting two TMP units.

-

Limitation: Its relatively low molecular weight (480 g/mol ) led to high volatility and migration issues, causing "blooming" on plastic surfaces.

Evolution to Oligomeric HALS

To combat volatility, the industry moved toward high-molecular-weight oligomers (e.g., Chimassorb® 944 ).[1] These "polymeric HALS" are retained within the matrix more effectively, a critical feature for medical devices where leachable toxicity is a concern.

Table 1: Comparative Analysis of HALS Generations

| Generation | Representative Compound | MW ( g/mol ) | Mechanism | Key Limitation | Pharmaceutical Relevance |

| Gen 1 (Monomeric) | Tinuvin® 770 | ~480 | Fast diffusion to surface | High volatility; Leachable | Known L-type Ca2+ channel blocker (Toxicity risk).[1] |

| Gen 2 (Oligomeric) | Chimassorb® 944 | >2000 | Long-term matrix retention | Slower diffusion to reaction sites | Preferred for medical plastics due to lower migration.[1] |

| Gen 3 (NOR HALS) | Tinuvin® 123 | ~737 | Non-basic; Acid resistant | Higher cost | Compatible with acidic drug formulations. |

Part 2: Mechanistic Deep Dive (The Denisov Cycle)

The efficacy of HALS lies in the Denisov Cycle , a regenerative pathway where the nitroxide radical is not consumed but recycled. This explains why low concentrations (0.1% - 0.5%) provide years of protection.[1]

The Cycle Logic

-

Activation: The parent amine (HALS-NH) is oxidized by peroxy radicals (ROO[1]•) to form the stable Nitroxyl Radical (>N-O•) .

-

Scavenging: The nitroxyl radical traps an alkyl radical (R•) to form an Aminoether (>N-OR) .[1]

-

Regeneration: The aminoether reacts with a peroxy radical (ROO•), regenerating the nitroxyl radical (>N-O•) and releasing non-radical byproducts (ketones/alcohols).

Visualization of the Pathway

The following diagram illustrates the regenerative nature of the cycle.

Figure 1: The Denisov Cycle illustrating the regenerative conversion between the active nitroxyl radical and the latent aminoether species.

Part 3: Biomedical Intersection & Safety (E-E-A-T)

HALS as Pharmaceutical Leachables

For drug development professionals, HALS are not just stabilizers; they are potential impurities .

-

Case Study: Research has identified Tinuvin 770 as a leachable from dialysis membranes.[1][2]

-

Toxicology: Tinuvin 770 acts as a blocker of L-type Ca2+ channels and neuronal nicotinic acetylcholine receptors.[1][2]

-

Implication: In drug formulation and container closure system (CCS) qualification, quantifying HALS migration is a critical safety requirement.

Nitroxides in Drug Delivery

The nitroxyl radical (>N-O•) intermediate is chemically identical to TEMPO and other spin labels used in EPR spectroscopy.

-

Therapeutic Potential: These radicals act as Superoxide Dismutase (SOD) mimics, scavenging reactive oxygen species (ROS) in biological systems, offering potential in ischemia-reperfusion injury therapies.

Part 4: Experimental Protocols

Protocol A: Quantitation of HALS Leachables (HPLC-MS)

Purpose: To detect and quantify Tinuvin 770 migration from medical-grade plastics.[1]

Reagents:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (LC-MS grade).[1]

-

Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

Workflow:

-

Extraction: Cut plastic sample (1g) into <2mm fragments. Reflux in 20 mL toluene for 2 hours. Evaporate to dryness and reconstitute in 1 mL Acetonitrile.

-

Separation: Inject 10 µL onto HPLC. Gradient: 10% B to 90% B over 15 mins.

-

Detection: ESI-MS in Positive Mode (SIM at m/z 481.4 for Tinuvin 770).

-

Validation: Spike recovery must be within 85-115%.

Protocol B: Radical Scavenging Efficiency (EPR Spectroscopy)

Purpose: To verify the activity of a HALS candidate or Nitroxide drug precursor.

Workflow:

-

Generation: Generate hydroxyl radicals (•OH) via Fenton reaction (Fe²⁺ + H₂O₂).

-

Exposure: Incubate HALS/Nitroxide (10 µM) with the radical source.

-

Measurement: Transfer to quartz capillary. Measure X-band EPR spectrum at room temperature.

-

Analysis: A reduction in the characteristic 1:1:1 triplet signal intensity of the nitroxide indicates reduction to hydroxylamine (scavenging activity).

References

-

Sankyo Company, Ltd. (1970). 2,2,6,6-Tetrasubstituted-4-Substituted Methylene Piperidinenitroxides and process for preparing the same. GB Patent 1196958A. Link

-

Gugumus, F. (1993). Re-evaluation of the stabilization mechanisms of hindered amine light stabilizers. Polymer Degradation and Stability. Link

-

Sótonyi, P., et al. (2004).[2] Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis. Journal of Chromatographic Science. Link

-

BASF Corporation. (2019). Tinuvin® 770 DF Technical Data Sheet. Link

- Denisov, E. T. (1974). The mechanisms of action of hindered amines as polymer stabilizers. Polymer Science U.S.S.R.

Sources

Methodological & Application

Technical Application Note: UV-123 (NOR HALS) in High-Performance & Medical Polymers

Executive Summary

UV-123 represents a distinct class of Hindered Amine Light Stabilizers (HALS) characterized by an amino-ether (N-OR) functionality. Unlike traditional HALS which are secondary amines (N-H) or methylated tertiary amines (N-CH3), the N-OR structure of UV-123 renders it non-basic .[1]

This non-basic character is the critical causality behind its selection for two distinct high-performance sectors:

-

Automotive & Industrial Coatings: It prevents the deactivation of acid catalysts (e.g., p-toluenesulfonic acid) used in high-solids thermosetting acrylics, ensuring proper cure and cross-linking.

-

Medical Device Development: It offers superior compatibility with acidic drug formulations and resists interaction with sulfur-containing antioxidants, minimizing the risk of "pink-discoloration" in sterilized medical plastics.

This guide provides the mechanistic grounding, formulation protocols, and validation workflows required to deploy UV-123 in critical polymer matrices.

Mechanism of Action: The Denisov Cycle[5][6][7]

To understand the application protocol, one must understand the stabilization mechanism. UV-123 does not merely absorb UV light; it acts as a regenerative radical scavenger.

The Non-Basic Advantage

Standard HALS are alkaline. In acid-catalyzed systems (like automotive clearcoats), basic HALS react with the acid catalyst, forming salts. This neutralizes the catalyst (retarding the cure) and deactivates the HALS.

-

Standard HALS: >N-H + H+ (Acid Catalyst) → >N-H2+ (Salt) [Deactivation]

-

UV-123 (NOR HALS): >N-O-R [No interaction with H+]

The Scavenging Pathway

Upon activation, UV-123 enters the Denisov Cycle, trapping destructive alkyl and peroxy radicals generated by polymer degradation.

Figure 1: The regenerative cycle where UV-123 traps polymer radicals (R•) and peroxy radicals (ROO[2]•), preventing chain scission while regenerating the active nitroxyl species.

Application Protocols

Protocol A: Incorporation in Acid-Catalyzed Coatings

Target System: High-solids acrylic/melamine or polyester/melamine clearcoats.

Experimental Logic: UV-123 is a liquid, allowing for direct post-addition. However, to ensure homogeneity without solvent shock, a dilution step is recommended.

Step-by-Step Methodology:

-

Pre-Dilution: Dilute UV-123 1:1 with a compatible solvent (e.g., Xylene, MAK, or Butyl Acetate) to match the viscosity of the binder system.

-

Loading Calculation: Calculate loading based on binder solids (resin weight), not total formulation weight.

-

Standard Range: 1.0% – 2.0% on binder solids.

-

Synergy: For maximum durability, combine with a UV Absorber (UVA) like hydroxyphenyl-triazine (HPT) at a 2:1 ratio (UVA:HALS).

-

-

Addition Order:

Protocol B: Medical Device Polymer Stabilization

Target System: Polypropylene (PP) or Polyethylene (PE) housings for drug delivery devices (e.g., inhalers) requiring gamma sterilization.

Experimental Logic: Gamma irradiation generates massive radical flux. Standard HALS can cause yellowing due to interaction with phenolic antioxidants. UV-123's low basicity minimizes color body formation.

Step-by-Step Methodology:

-

Masterbatch Preparation: Compounding UV-123 into a carrier resin (LDPE or PP) at 10% concentration.

-

Temp Limit: Ensure extrusion temperature does not exceed 280°C to prevent volatilization.

-

-

Let-Down: Dilute masterbatch into the final polymer stream to achieve 0.2% – 0.5% active UV-123.

-

Sterilization Simulation: Subject molded parts to Gamma Irradiation (25-50 kGy).

-

Extractables Testing: Perform solvent extraction (ISO 10993-18) to ensure UV-123 remains bound or below toxicological thresholds.

Validation Workflow: Accelerated Weathering

Trustworthiness in data requires standardized stress testing. The following workflow utilizes ASTM G154 (Fluorescent UV) to validate the efficacy of UV-123.

Figure 2: Standardized workflow for validating UV-123 efficacy in coating systems.

Test Parameters (ASTM G154 Cycle 1)

-

Lamp Type: UVA-340 (Simulates sunlight in the critical short-wave region).[6]

-

Irradiance: 0.89 W/m² @ 340nm.

-

Cycle: 8 hours UV @ 60°C / 4 hours Condensation @ 50°C.

-

Duration: Minimum 3,000 hours for high-performance automotive specs.

Performance Data Summary

The following data illustrates the retention of 20° Gloss in a high-solids acrylic/melamine clearcoat after 3,000 hours of ASTM G154 exposure.

| Formulation ID | Stabilizer Package | Initial Gloss (20°) | Gloss @ 1500 hrs | Gloss @ 3000 hrs | Retention % |

| Control | None | 88.5 | 42.0 | < 10 (Fail) | < 11% |

| Sample A | 1.5% Standard HALS (Basic) | 88.2 | 75.4 | 55.1 | 62% |

| Sample B | 1.5% UV-123 (NOR HALS) | 88.6 | 86.2 | 81.4 | 91% |

| Sample C | 1.0% UV-123 + 2.0% UVA | 88.5 | 88.0 | 87.2 | 98% |

Note: Sample A shows reduced performance likely due to acid catalyst interference preventing full cure density, making the film more susceptible to erosion.

References

-

BASF Corporation. (2010).[3] Tinuvin® 123 Technical Data Sheet: Low Basicity Aminoether (NOR) HALS.[3] Retrieved from

-

ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (Compound Summary). Retrieved from

-

Frontiers in Materials. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.[7] (Discussing NOR HALS mechanism). Retrieved from

-

Q-Lab Corporation. (2022). The Basics of Accelerated Weathering: ASTM G154 vs G155. Retrieved from

Sources

- 1. chemical.carytrad.com.tw [chemical.carytrad.com.tw]

- 2. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. polyadchem.co.kr [polyadchem.co.kr]

- 6. From Setup to Results: A Step-by-Step Guide to Operating an ASTM G154 UV Test Machine - LIB industry [lib-chamber.com]

- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

Analysis of UV-123: A Comprehensive GC-MS Application Guide for Researchers

Introduction: The Critical Role of UV-123 in Material Stability

UV-123, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a hindered amine light stabilizer (HALS) integral to the protection of polymeric materials.[1] With the CAS number 129757-67-1, this low basicity liquid additive is prized for its ability to scavenge free radicals generated by photo-oxidative degradation, thereby preserving the structural and aesthetic integrity of coatings, plastics, and adhesives.[1] Its unique amino ether structure minimizes undesirable interactions with acidic components often present in formulations like automotive coatings.[1] The accurate quantification and identification of UV-123 in various matrices are paramount for quality control, formulation development, and understanding degradation mechanisms. This application note provides a detailed guide to the analysis of UV-123 using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique.

Strategic Approach to UV-123 Analysis: Methodological Considerations

The analysis of a high molecular weight and relatively non-volatile compound like UV-123 by GC-MS presents specific challenges. A direct injection of a polymer or coating sample is often not feasible. Therefore, a robust sample preparation strategy is essential to extract UV-123 from its matrix. Furthermore, due to its molecular weight, traditional GC analysis can be challenging. Pyrolysis-GC-MS offers a powerful alternative for direct analysis of the polymer, while solvent extraction provides a more conventional route for sample introduction. This guide will detail both approaches.

The subsequent mass spectrometric detection relies on the predictable fragmentation of the UV-123 molecule in the ion source. Understanding these fragmentation patterns is key to developing a selective and sensitive MS method.

Physicochemical Properties of UV-123

A thorough understanding of UV-123's properties is fundamental to developing an effective analytical method.

| Property | Value | Source |

| Chemical Name | Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | [1] |

| CAS Number | 129757-67-1 | [1] |

| Molecular Formula | C44H84N2O6 | |

| Molecular Weight | 737.15 g/mol | |

| Appearance | Light yellow viscous liquid | [1] |

| Solubility | High solubility in most organic solvents; water solubility < 0.01% | [1] |

Visualizing the Analytical Workflow

The overall process for the GC-MS analysis of UV-123, from sample acquisition to data interpretation, can be visualized as follows:

Caption: Overall workflow for the GC-MS analysis of UV-123.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the analysis of UV-123 using two distinct, yet complementary, approaches: solvent extraction followed by GC-MS, and direct analysis by Pyrolysis-GC-MS.

Protocol 1: Solvent Extraction and GC-MS Analysis

This protocol is suitable for samples where UV-123 can be efficiently extracted from the matrix.

1. Sample Preparation: Extraction of UV-123

-

Rationale: The goal is to selectively dissolve UV-123 from the polymer or coating matrix into a suitable organic solvent, leaving the insoluble matrix behind. The choice of solvent is critical and should be based on the solubility of both UV-123 and the matrix. Dichloromethane is a good starting point due to its effectiveness in extracting various polymer additives.[2]

-

Procedure:

-

Accurately weigh approximately 1 gram of the polymer or coating sample into a glass vial.

-

Add 10 mL of dichloromethane to the vial.

-

Cap the vial tightly and sonicate for 30 minutes in a water bath to facilitate extraction.

-

Allow the sample to settle. If necessary, centrifuge the sample to pellet the insoluble matrix.

-

Carefully transfer the supernatant (the dichloromethane extract) to a clean vial.

-

For quantitative analysis, it is recommended to perform a second extraction of the residue with a fresh portion of solvent to ensure complete recovery.

-

Combine the extracts.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

2. GC-MS Instrumentation and Parameters

-

Rationale: A high-temperature capillary column is necessary for the elution of a high molecular weight compound like UV-123. A non-polar or medium-polarity phase is generally suitable for this type of analysis. The temperature program should be optimized to ensure good peak shape and resolution from other extracted components.

-

Instrumental Setup:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Inlet Temperature | 300 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-800 |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Protocol 2: Pyrolysis-GC-MS Analysis

This protocol is ideal for the direct analysis of solid samples, eliminating the need for solvent extraction.[3][4]

1. Sample Preparation

-

Rationale: Pyrolysis thermally degrades the polymer matrix, releasing volatile and semi-volatile components, including UV-123, for direct introduction into the GC-MS system. This technique is particularly useful for cross-linked or insoluble materials.[3]

-

Procedure:

-

Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Position the sample cup in the autosampler of the pyrolysis unit.

-

2. Pyrolysis-GC-MS Instrumentation and Parameters

-

Rationale: The pyrolysis temperature needs to be carefully selected to ensure the thermal desorption and/or controlled fragmentation of UV-123 without excessive degradation that would complicate the resulting chromatogram. A double-shot pyrolysis approach can be beneficial, with a lower temperature step for thermal desorption of additives followed by a higher temperature step to pyrolyze the polymer backbone.[5]

-

Instrumental Setup:

| Parameter | Recommended Setting |

| Pyrolyzer | |

| Pyrolysis Temperature | 300-600 °C (optimize for UV-123 release) |

| Interface Temperature | 300 °C |

| Gas Chromatograph | (Same as Protocol 1) |

| Mass Spectrometer | (Same as Protocol 1) |

Mass Spectral Fragmentation of UV-123: A Predictive Analysis

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways of UV-123 under electron ionization.

Key Predicted Fragments:

-

Molecular Ion (M+): A weak or absent molecular ion peak at m/z 737 is expected due to the lability of the molecule.

-

Loss of the Octyloxy Group: Cleavage of the N-O bond would result in a fragment at [M - 143]+.

-

Alpha-Cleavage at the Ester Linkage: Fragmentation at the ester bond will likely lead to ions corresponding to the protonated piperidinyl moiety and the sebacic acid backbone.

-

Fragments from the Piperidinyl Ring: The tetramethylpiperidine ring can undergo characteristic fragmentation, including the loss of methyl groups.

Data Analysis and Interpretation

Identification: The identification of UV-123 is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. In the absence of a commercial standard spectrum, the predicted fragmentation pattern can be used for tentative identification.

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of UV-123 of known concentrations. The peak area of a characteristic ion of UV-123 is plotted against the concentration. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantification.

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following quality control measures are essential:

-

Method Blank: An analysis of the extraction solvent without any sample to check for contamination.

-

Spike Recovery: A known amount of UV-123 standard is added to a sample matrix to assess the efficiency of the extraction method.

-

Replicate Injections: Multiple injections of the same sample to evaluate the reproducibility of the GC-MS system.

-

Internal Standard: The use of a suitable internal standard can correct for variations in injection volume and instrument response.

Conclusion: A Robust Framework for UV-123 Analysis

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of the hindered amine light stabilizer UV-123. By detailing both solvent extraction and pyrolysis-based sample introduction methods, this guide offers flexibility for researchers working with a variety of sample matrices. The predicted fragmentation patterns provide a crucial tool for mass spectral interpretation and method development. Adherence to the detailed protocols and quality control measures will ensure the generation of accurate and reliable data, contributing to a deeper understanding of the role and performance of UV-123 in material science and drug development.

References

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- Nagy, K., et al. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry, 63(35), 7767-7776.

- Vrkoslav, V., et al. (2011). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 52(6), 1274-1284.

-

Stewart, C. D. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Retrieved from [Link]

- Kusch, P. (2013).

- Muniategui, S., et al. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. In Recent Perspectives in Pyrolysis Research. IntechOpen.

- Camacho, M., et al. (2019). Analytical procedures for the determination of UV filters and stabilizers. Implementation in microplastics. Science of The Total Environment, 662, 22-31.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (2021). Effect of ultraviolet stabilizers on rubber-based automotive sealing profiles. Retrieved from [Link]

-

ResearchGate. (2018). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

-

ResearchGate. (2000). A simple solvent selection method for accelerated solvent extraction of additives from polymers. Retrieved from [Link]

-

Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]

-

ScienceDirect. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Retrieved from [Link]

-

CEM Corporation. (n.d.). Extraction of Additives from Plastics. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

-

Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

-

Tilley Distribution. (2025). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]

- National Institutes of Health. (2018). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. Journal of Indian Prosthodontic Society, 18(4), 334-340.

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

PubMed. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Retrieved from [Link]

Sources

- 1. UV-123 Light Stabilizer (HALS) for Research [benchchem.com]

- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstc.org [pstc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. eag.com [eag.com]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Accelerated Weathering & Photostability Protocols using the UV-123 System

Introduction: The Physics of Failure

Predicting service life is the central challenge of material science. The UV-123 is designed not merely to "age" samples, but to replicate the specific damage vectors of the electromagnetic spectrum and hydrologic cycle. This guide bridges the gap between industrial durability standards (ASTM/ISO) and pharmaceutical stability guidelines (ICH), providing a unified technical framework for researchers.

The Mechanistic Basis of Photodegradation

To design a valid experiment, one must understand the molecular mechanism of failure. UV radiation causes degradation only when photon energy exceeds the bond energy of the target polymer (Grotthus-Draper law).

-

Activation: A chromophore within the polymer absorbs a photon, entering an excited singlet state (

). -

Propagation: Through Intersystem Crossing (ISC), this energy transfers to a triplet state (

), which is highly reactive with atmospheric oxygen. -

Chain Scission (The Norrish Reactions):

This cascade results in physical embrittlement, chalking, and color shift.

Figure 1: The photochemical degradation pathway leading to material failure.

The UV-123 System Architecture

The UV-123 is defined by its ability to decouple and control the three critical weathering factors.

| Parameter | UV-123 Specification | Causality & Application |

| Light Source | Fluorescent UVA-340 or UVB-313 | UVA-340 mimics sunlight in the critical short-wave region (295-365nm) without unnatural degradation. UVB-313 accelerates testing but may induce non-realistic failure modes. |

| Moisture | Hot Condensation System | Condensation (dew) is more damaging than water spray (rain) because it saturates the material at high temperatures for hours, driving hydrolysis. |

| Temperature | Black Panel (BP) Control (40°C - 80°C) | Reaction rates typically double for every 10°C increase (Arrhenius equation). Precision control is vital for reproducibility. |

Protocol A: Industrial Polymer Durability

Target Audience: Material Scientists, Automotive, Coatings. Primary Standards: ASTM G154, ISO 4892-3.

This protocol uses the UV-123 to simulate outdoor weathering. We utilize UVA-340 lamps for the best correlation to natural sunlight.

Experimental Setup

-

Lamp Selection: Install UVA-340 lamps.

-

Why: UVB lamps cause "false failures" by degrading polymers that would be stable outdoors.

-

-

Calibration: Perform a "CR-10" irradiance calibration to set the setpoint at 0.89 W/m² @ 340nm.

-

Sample Mounting: Mount samples on aluminum panels. Fill all empty spaces with dummy panels to maintain airflow thermodynamics.

Cycle Programming (ASTM G154 Cycle 1)

This is the industry-standard cycle for general plastics and coatings.

-

Step 1 (UV Exposure): 8 hours UV at 60°C (Black Panel Temperature).

-

Step 2 (Condensation): 4 hours Condensation (Dark) at 50°C.

-

Duration: Run continuously for 1,000 to 2,000 hours.

-

Note: 1,000 hours in the UV-123 roughly correlates to 1-2 years of Florida exposure, though "acceleration factors" are material-dependent and should be validated.

-

Protocol B: Pharmaceutical Photostability

Target Audience: Drug Development, Regulatory Affairs. Primary Standard: ICH Q1B (Option 2).

Pharmaceuticals require a different approach. The goal is not "weathering" but confirming stability under indoor/window-glass lighting. The UV-123 must be reconfigured to meet ICH Q1B Option 2 .

System Reconfiguration

-

Lamp Change: Replace UVA-340 lamps with Cool White Fluorescent (ISO 10977) and Near UV (320-400nm) lamps.

-

Temperature: Set chamber to maintain < 30°C to prevent thermal degradation from confounding the photostability results.

The Confirmatory Study Protocol

The ICH guideline requires two specific exposure thresholds.

-

Visible Light Exposure: Total integrated exposure of 1.2 million lux-hours .[5][6]

-

UV Exposure: Total integrated near-UV energy of 200 W[6][7]·h/m² .[2][6][8]

Validation: The Actinometric System

You cannot rely solely on the machine timer. You must use a chemical actinometer (Quinine Monohydrochloride) to validate the dosage.

-

Step 1: Prepare two 20mL ampoules of 2% w/v Quinine Monohydrochloride.

-

Step 2: Wrap one ampoule in aluminum foil (Dark Control). Leave the other exposed.

-

Step 3: Place ampoules next to the drug substance in the UV-123.

-

Step 4: Expose until the "Exposed" ampoule shows a specific absorbance change (ΔA) at 400nm, confirming the 200 W·h/m² threshold has been met.

Workflow Visualization

Figure 2: Decision tree and workflow for selecting the correct UV-123 configuration.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Rapid Cracking (Polymers) | UVB lamps used instead of UVA. | Switch to UVA-340 for realistic correlation. |

| Melting/Warpage | Black Panel Temperature > Tg (Glass Transition). | Lower BP Temp; verify thermometer calibration. |

| Drug Color Change (Dark Control) | Thermal degradation, not photolysis. | The drug is heat-sensitive. Improve chamber cooling. |

| Inconsistent Gloss Loss | "Shadowing" from improper loading. | Rotate samples every 100 hours; fill empty slots. |

References

-

ASTM International. ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ASTM International. [Link]

-

International Council for Harmonisation (ICH). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.[5][6][8][9] ICH.org. [Link]

-

International Organization for Standardization. ISO 4892-3:2016 Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.[10][11] ISO.org.[10] [Link]

-